molecular formula C5H7F5O B126089 4,4,5,5,5-Pentafluoro-1-pentanol CAS No. 148043-73-6

4,4,5,5,5-Pentafluoro-1-pentanol

Cat. No.: B126089
CAS No.: 148043-73-6
M. Wt: 178.1 g/mol
InChI Key: QROUUECTKRZFHF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known that it is typically activated with a sulfonate leaving group and displaced selectively by the sulfur atom in 9-mercapto-1-nonanol to make 9-[(4,4,5,5,5-pentafluoropentyl)-thio]-1-nonanol .

Cellular Effects

It is known to be used in the commercial manufacture of the API fulvestrant , which is a medication used to treat hormone receptor (HR)-positive metastatic breast cancer in postmenopausal women with disease progression .

Molecular Mechanism

The molecular mechanism of 4,4,5,5,5-Pentafluoro-1-pentanol involves its conversion with triphenyl phosphine, iodine, and imidazole to the corresponding iodide . This iodide is then coupled with the in situ generated thiol followed by oxidation to the sulfone .

Temporal Effects in Laboratory Settings

It is known that it is used in the preparation of chlorine-capped telechelic poly(methyl methacrylate)s .

Dosage Effects in Animal Models

It is known to be used in the commercial manufacture of the API fulvestrant , which has been tested in various animal models .

Metabolic Pathways

It is known that it is typically activated with a sulfonate leaving group and displaced selectively by the sulfur atom in 9-mercapto-1-nonanol to make 9-[(4,4,5,5,5-pentafluoropentyl)-thio]-1-nonanol .

Transport and Distribution

It is known to be used in the commercial manufacture of the API fulvestrant , which has been studied for its transport and distribution within cells and tissues .

Subcellular Localization

It is known to be used in the commercial manufacture of the API fulvestrant , which has been studied for its subcellular localization .

Chemical Reactions Analysis

Types of Reactions: 4,4,5,5,5-Pentafluoro-1-pentanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4,5,5,5-Pentafluoro-1-pentanol has several applications in scientific research:

Comparison with Similar Compounds

  • 4,4,5,5,5-Pentafluoropentane-1-thiol
  • 4,4,5,5,5-Pentafluoropentane-1-amine
  • 4,4,5,5,5-Pentafluoropentanoic acid

Uniqueness: 4,4,5,5,5-Pentafluoro-1-pentanol is unique due to its specific fluorinated structure, which imparts distinct chemical properties such as high reactivity and stability. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds .

Properties

IUPAC Name

4,4,5,5,5-pentafluoropentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F5O/c6-4(7,2-1-3-11)5(8,9)10/h11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROUUECTKRZFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)(F)F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70869964
Record name 3-(Perfluoroethyl)propanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148043-73-6
Record name 4,4,5,5,5-Pentafluoro-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148043-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5,5-Pentafluoropentan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148043736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Perfluoroethyl)propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5,5-pentafluoropentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.994
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Pentanol, 4,4,5,5,5-pentafluoro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.348
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10 g of 4,4,5,5,5-pentafluoro-2-penten-1-ol (obtained according to J. Am. Chem. Soc., 107, (1985), 5186-5191: T. Kitazume and N. Ishikawa) is dissolved in 100 cm3 of methanol, and hydrogenation is carried out in the presence of 0.5 g of Raney nickel. The catalyst is filtered, followed by washing with ethanol and after distillation at ordinary pressure, the expected alcohol is collected B.p.: 133° C. nD23: 1.3305
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 4,4,5,5,5-Pentafluoro-1-pentanol useful for synthesizing fluorinated gradient copolymers?

A1: this compound (5FPOH) serves as a crucial reagent in synthesizing fluorinated gradient copolymers via a tandem catalysis approach. [] The process involves ruthenium-catalyzed living radical polymerization (LRP) occurring simultaneously with titanium alkoxide-mediated transesterification. While transesterification with less nucleophilic fluoroalcohols is generally challenging, 5FPOH demonstrates high reactivity in the presence of a titanium alkoxide catalyst (Ti(Oi-Pr)4) and molecular sieves 4A. This allows for efficient incorporation of the fluorinated methacrylate monomer (5FPMA) formed in situ into the growing polymer chain, ultimately yielding well-defined gradient copolymers with controlled molecular weight distributions. []

Q2: How does the structure of the fluoroalcohol impact the efficiency of the transesterification reaction?

A2: The research indicates that the length of the alkyl spacer between the hydroxyl group and the fluorinated segment in the fluoroalcohol significantly impacts transesterification efficiency. [] 5FPOH, possessing a propyl spacer, exhibited the highest transesterification yield compared to fluoroalcohols with shorter ethyl (1H,1H,2H,2H-Nonafluoro-1-hexanol) or methyl (1H,1H-Heptafluoro-1-butanol) spacers. This suggests that longer alkyl spacers enhance the reactivity of the fluoroalcohol in the transesterification reaction, likely due to reduced steric hindrance and increased nucleophilicity. []

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